Cas no 234109-17-2 (3-(6-methoxypyridin-3-yl)prop-2-en-1-ol)

3-(6-Methoxypyridin-3-yl)prop-2-en-1-ol is a versatile chemical intermediate featuring a pyridine core substituted with a methoxy group at the 6-position and a propenol moiety at the 3-position. The compound’s conjugated double bond and hydroxyl group enhance its reactivity, making it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials. Its methoxypyridine scaffold contributes to improved solubility and bioavailability, while the propenol side chain allows for further functionalization via oxidation, reduction, or coupling reactions. This structural combination enables applications in drug discovery, particularly for targeting heterocyclic bioactive molecules. The compound’s stability under standard conditions and compatibility with diverse reaction conditions underscore its utility in organic synthesis and medicinal chemistry research.
3-(6-methoxypyridin-3-yl)prop-2-en-1-ol structure
234109-17-2 structure
Product Name:3-(6-methoxypyridin-3-yl)prop-2-en-1-ol
CAS No:234109-17-2
MF:C9H11NO2
MW:165.189142465591
CID:245390
PubChem ID:45091046
Update Time:2025-07-02

3-(6-methoxypyridin-3-yl)prop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-ol,3-(6-methoxy-3-pyridinyl)-, (2E)-
    • 2-Propen-1-ol,3-(6-methoxy-3-pyridinyl)-,(2E)-(9CI)
    • 2-Propen-1-ol, 3-(6-methoxy-3-pyridinyl)-, (2E)-
    • 3-(6-methoxypyridin-3-yl)prop-2-en-1-ol
    • Inchi: 1S/C9H11NO2/c1-12-9-5-4-8(7-10-9)3-2-6-11/h2-5,7,11H,6H2,1H3/b3-2+
    • InChI Key: DVSPQHHRAXREOE-NSCUHMNNSA-N
    • SMILES: C(O)/C=C/C1=CC=C(OC)N=C1

Computed Properties

  • Exact Mass: 165.079
  • Monoisotopic Mass: 165.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.4A^2
  • XLogP3: 0.9

3-(6-methoxypyridin-3-yl)prop-2-en-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1840928-0.05g
3-(6-methoxypyridin-3-yl)prop-2-en-1-ol
234109-17-2
0.05g
$587.0 2023-09-19
Enamine
EN300-1840928-0.1g
3-(6-methoxypyridin-3-yl)prop-2-en-1-ol
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$615.0 2023-09-19
Enamine
EN300-1840928-0.25g
3-(6-methoxypyridin-3-yl)prop-2-en-1-ol
234109-17-2
0.25g
$642.0 2023-09-19
Enamine
EN300-1840928-0.5g
3-(6-methoxypyridin-3-yl)prop-2-en-1-ol
234109-17-2
0.5g
$671.0 2023-09-19
Enamine
EN300-1840928-1.0g
3-(6-methoxypyridin-3-yl)prop-2-en-1-ol
234109-17-2
1g
$1070.0 2023-06-03
Enamine
EN300-1840928-2.5g
3-(6-methoxypyridin-3-yl)prop-2-en-1-ol
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2.5g
$1370.0 2023-09-19
Enamine
EN300-1840928-5.0g
3-(6-methoxypyridin-3-yl)prop-2-en-1-ol
234109-17-2
5g
$3105.0 2023-06-03
Enamine
EN300-1840928-10.0g
3-(6-methoxypyridin-3-yl)prop-2-en-1-ol
234109-17-2
10g
$4606.0 2023-06-03
Enamine
EN300-1840928-1g
3-(6-methoxypyridin-3-yl)prop-2-en-1-ol
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1g
$699.0 2023-09-19
Enamine
EN300-1840928-5g
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$2028.0 2023-09-19
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